Structural Differentiation from Des-Methyl Analog: The 2-Methyl Substituent on the Benzimidazole Core
The target compound contains a 2-methyl group on the benzimidazole ring, whereas the closest analog, 4-(1H-1,3-benzodiazol-1-yl)oxolan-3-ol (no methyl at position 2), lacks this substituent. In benzimidazole-based glucokinase activators, the presence and nature of the 2-substituent have been shown to influence both enzyme activation potency and selectivity, with methyl substitution often enhancing hydrophobic contacts within the allosteric pocket [1]. However, no direct head-to-head comparison data are available for these two specific compounds in any public assay system. The structural difference is documented via SMILES comparison: CC1=NC2=CC=CC=C2N1C3COCC3O (target) versus C1=NC2=CC=CC=C2N1C3COCC3O (des-methyl analog) [2].
| Evidence Dimension | 2-Substituent on benzimidazole ring |
|---|---|
| Target Compound Data | 2-Methylbenzimidazole (SMILES: CC1=NC2=CC=CC=C2N1C3COCC3O) |
| Comparator Or Baseline | Unsubstituted benzimidazole (SMILES: C1=NC2=CC=CC=C2N1C3COCC3O) |
| Quantified Difference | Presence vs. absence of methyl group; no quantitative activity difference reported |
| Conditions | Structural comparison only; no biological assay data available |
Why This Matters
The 2-methyl group alters both steric bulk and electronic distribution of the benzimidazole ring, which class-level SAR indicates can affect target binding and metabolic stability, making this compound mechanistically distinct from its des-methyl analog despite the lack of direct comparative bioactivity data.
- [1] Westerlund, C. et al. Therapeutic agents. US Patent 8,143,263. March 27, 2012. The patent describes benzimidazole derivatives as glucokinase modulators and outlines the importance of substitution patterns on the benzimidazole core. View Source
- [2] PubChem. 4-(2-methylbenzimidazol-1-yl)oxolan-3-ol. SMILES: CC1=NC2=CC=CC=C2N1C3COCC3O. Molecular Formula: C₁₂H₁₄N₂O₂. View Source
